helospectin II

Description

Properties

CAS No. |

93585-83-2 |

|---|---|

Molecular Formula |

C180H288N46O57 |

Molecular Weight |

4008 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C180H288N46O57/c1-22-93(14)140(172(275)212-115(66-87(2)3)149(252)190-78-136(240)196-125(79-227)165(268)217-129(83-231)169(272)223-143(100(21)236)175(278)218-130(84-232)177(280)224-63-33-42-132(224)170(273)203-114(41-32-62-189-180(186)187)176(279)226-65-35-44-134(226)178(281)225-64-34-43-133(225)171(274)219-131(85-233)179(282)283)220-168(271)128(82-230)215-155(258)113(55-58-138(243)244)202-160(263)119(70-91(10)11)208-162(265)121(73-102-45-49-105(237)50-46-102)209-152(255)109(39-27-30-60-182)199-153(256)111(53-56-135(185)239)201-159(262)118(69-90(8)9)204-146(249)95(16)193-156(259)116(67-88(4)5)205-150(253)108(38-26-29-59-181)197-144(247)94(15)192-157(260)117(68-89(6)7)207-161(264)120(71-92(12)13)206-151(254)110(40-28-31-61-183)200-166(269)127(81-229)216-163(266)122(74-103-47-51-106(238)52-48-103)210-154(257)112(54-57-137(241)242)198-145(248)96(17)195-173(276)141(98(19)234)222-164(267)123(72-101-36-24-23-25-37-101)213-174(277)142(99(20)235)221-147(250)97(18)194-158(261)124(76-139(245)246)211-167(270)126(80-228)214-148(251)107(184)75-104-77-188-86-191-104/h23-25,36-37,45-52,77,86-100,107-134,140-143,227-238H,22,26-35,38-44,53-76,78-85,181-184H2,1-21H3,(H2,185,239)(H,188,191)(H,190,252)(H,192,260)(H,193,259)(H,194,261)(H,195,276)(H,196,240)(H,197,247)(H,198,248)(H,199,256)(H,200,269)(H,201,262)(H,202,263)(H,203,273)(H,204,249)(H,205,253)(H,206,254)(H,207,264)(H,208,265)(H,209,255)(H,210,257)(H,211,270)(H,212,275)(H,213,277)(H,214,251)(H,215,258)(H,216,266)(H,217,268)(H,218,278)(H,219,274)(H,220,271)(H,221,250)(H,222,267)(H,223,272)(H,241,242)(H,243,244)(H,245,246)(H,282,283)(H4,186,187,189)/t93-,94-,95-,96-,97-,98+,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,140-,141-,142-,143-/m0/s1 |

InChI Key |

LKDLKXMXYPSIRO-ZXFPMOGVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N |

Origin of Product |

United States |

Foundational & Exploratory

Helospectin II: A Technical Guide on its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin II, a 37-amino acid peptide, was first discovered in the venom of the Gila monster (Heloderma suspectum). As a member of the glucagon superfamily, it shares structural and functional similarities with vasoactive intestinal peptide (VIP). This technical guide provides an in-depth overview of the discovery, origin, and biological activity of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data, and elucidates its signaling pathway through the Vasoactive Intestinal Polypeptide Receptor 2 (VIPR2), a G protein-coupled receptor that mediates smooth muscle relaxation via the cyclic AMP pathway.

Discovery and Origin

This compound was first isolated and sequenced in 1984 from the venom of the Gila monster, Heloderma suspectum.[1] It is a 37-residue peptide and is closely related to Helospectin I, from which it differs only by the absence of a serine residue at the C-terminus.[1] this compound belongs to the glucagon superfamily of peptides, which includes other important signaling molecules such as glucagon, secretin, and vasoactive intestinal peptide (VIP).[1]

Amino Acid Sequence

The primary structure of this compound is as follows:

His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser

Physiological Effects

The primary physiological effect of this compound is vasodilation, the relaxation of smooth muscle in blood vessels, which leads to a decrease in blood pressure.[2] This effect is dose-dependent and has been observed in various vascular beds.[2] Studies have shown that this compound is a potent vasodilator, with effects comparable to those of VIP.

Mechanism of Action: Signaling Pathway

This compound exerts its vasodilatory effects by acting as an agonist for the Vasoactive Intestinal Polypeptide Receptor 2 (VIPR2), a class B G protein-coupled receptor (GPCR). The binding of this compound to VIPR2 initiates a cascade of intracellular events, as detailed in the signaling pathway diagram below.

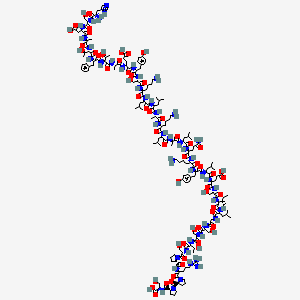

Caption: this compound signaling pathway leading to smooth muscle relaxation.

The binding of this compound to the extracellular domain of VIPR2 induces a conformational change in the receptor. This change facilitates the activation of a heterotrimeric G protein on the intracellular side, specifically stimulating the Gs alpha subunit. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle and, consequently, vasodilation.

Experimental Protocols

Isolation and Purification of this compound from Heloderma suspectum Venom

The following is a general protocol for the isolation and purification of peptides from crude venom, based on common practices for similar peptides. The specific details for this compound would be found in the original discovery literature.

Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

-

Venom Extraction: Venom is collected from captive Heloderma suspectum specimens.

-

Initial Fractionation (Size-Exclusion Chromatography): The crude venom is subjected to size-exclusion chromatography to separate components based on their molecular weight.

-

Further Separation (Ion-Exchange Chromatography): Fractions containing peptides of the approximate size of this compound are pooled and further separated by ion-exchange chromatography based on their net charge.

-

High-Resolution Purification (Reversed-Phase HPLC): The fractions containing this compound are then purified to homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of increasing acetonitrile concentration in the mobile phase.

-

Purity and Identity Confirmation: The purity of the final product is assessed by SDS-PAGE and its identity is confirmed by mass spectrometry and N-terminal sequencing.

Vasodilation Bioassay

-

Tissue Preparation: Rings of a suitable artery (e.g., rat femoral artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or prostaglandin F2α.

-

This compound Application: Once a stable contraction is achieved, increasing concentrations of this compound are added to the organ bath in a cumulative manner.

-

Data Recording: The relaxation of the arterial rings is measured isometrically using a force transducer and recorded. The response is expressed as a percentage of the pre-contraction.

Receptor Binding Assay

-

Cell Culture and Membrane Preparation: A cell line expressing VIPR2 (e.g., CHO or HEK293 cells transfected with the VIPR2 gene) is cultured. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled or fluorescently labeled ligand for VIPR2 (e.g., [125I]-VIP) in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The bound and free ligands are separated by rapid filtration. The amount of radioactivity or fluorescence bound to the membranes is then quantified.

-

Data Analysis: The data are analyzed to determine the binding affinity (Kd or Ki) of this compound for the VIPR2.

Cyclic AMP (cAMP) Assay

-

Cell Culture and Stimulation: Cells expressing VIPR2 are cultured and then stimulated with varying concentrations of this compound for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay.

-

Data Analysis: The amount of cAMP produced in response to this compound is quantified and used to determine the potency (EC50) of this compound in stimulating the cAMP pathway.

Quantitative Data

| Parameter | Value | Experimental System | Reference |

| Molecular Weight | 4149.7 Da | Calculated | |

| Amino Acid Residues | 37 | Sequenced | [1] |

| Vasodilation | Potent, dose-dependent | Isolated rat femoral arteries | [2] |

| Receptor Affinity | High affinity for VIPR2 | Recombinant human VIPR2 |

Conclusion

This compound is a fascinating peptide from the venom of the Gila monster with significant physiological effects, primarily as a potent vasodilator. Its mechanism of action through the VIPR2/cAMP signaling pathway highlights its potential as a pharmacological tool and a lead compound for the development of new therapeutics targeting cardiovascular and other diseases. The experimental protocols outlined in this guide provide a foundation for researchers interested in further investigating the properties and applications of this intriguing molecule.

References

Helospectin II: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Vasoactive and Secretagogue Peptide from Gila Monster Venom

Abstract

Helospectin II, a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the glucagon/secretin superfamily of peptides. It exhibits potent biological activities, primarily as a vasodilator and a pancreatic secretagogue. This technical guide provides a comprehensive overview of the amino acid sequence, biological functions, and underlying signaling mechanisms of this compound. Detailed experimental protocols for key assays are presented, along with quantitative data to facilitate further research and drug development efforts.

Core Properties of this compound

This compound is a non-amidated peptide with a molecular weight of approximately 4008.58 Da. Its structure is closely related to Helospectin I, from which it differs only by the absence of a C-terminal serine residue.

Amino Acid Sequence

The primary structure of this compound is as follows:

His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser [1][2]

Biological Activities and Quantitative Data

This compound demonstrates significant effects on the cardiovascular and exocrine systems. The following tables summarize the available quantitative data on its biological activities.

Vasodilatory Effects

This compound is a potent vasodilator, inducing relaxation of vascular smooth muscle and leading to increased blood flow.[1][3]

| Parameter | Value | Species/Tissue | Notes |

| Concentration for Vasodilation | 10⁻¹⁰ to 10⁻⁶ mol/L | Feline middle cerebral arteries | Produces concentration-dependent relaxations of 50% to 80% of precontraction.[3] |

| Increase in Cerebral Blood Flow | 19 ± 5% | Cat | Following intracerebral microinjection.[3] |

| Vasodilation in Microcirculation | Potent vasodilation at 1.0 nmol | Hamster cheek pouch | No significant effect at 0.1 nmol.[2] |

Pancreatic Secretion

As a secretagogue, this compound stimulates the release of digestive enzymes from the pancreas.

| Parameter | Effect | Species/Tissue | Notes |

| Amylase Release | Stimulates secretion | Rat dispersed pancreatic acini | Potency is noted to be lower than Vasoactive Intestinal Peptide (VIP). |

Receptor Binding and Affinity

This compound interacts with G-protein coupled receptors, likely a subtype of the VIP receptor family.

| Parameter | Value/Observation | Receptor/Cell Line | Notes |

| Receptor Affinity (Order of Potency) | Helodermin > Helospectin > VIP = PHI | Human SUP-T1 lymphoblasts | Suggests a distinct VIP receptor subtype. |

| Dissociation Constant (Kd) | 3 nM (for Helodermin) | Human SUP-T1 lymphoblasts | Specific Kd for this compound is not definitively reported but is expected to be in a similar nanomolar range based on potency. |

Signaling Pathways

The biological effects of this compound are mediated through intracellular signaling cascades initiated by receptor binding.

Vasodilation Signaling Pathway

The vasodilatory action of this compound is initiated by its binding to a G-protein coupled receptor (GPCR) on vascular smooth muscle cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. Notably, this effect is independent of VIP/PACAP receptors and cyclooxygenase pathways.[2]

This compound Vasodilation Signaling Pathway

Pancreatic Secretion Signaling Pathway

In pancreatic acinar cells, this compound binding to its receptor also activates the adenylyl cyclase/cAMP pathway. The subsequent activation of PKA leads to the phosphorylation of proteins involved in the exocytosis of amylase-containing granules, resulting in enzyme secretion.

This compound Pancreatic Secretion Signaling

Experimental Protocols

In-Vitro Vasodilation Assay using Pressure Myography

This protocol outlines the measurement of this compound's effect on vascular tone in isolated arteries.

1. Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat, mouse) and dissect the desired artery (e.g., mesenteric, cerebral).

-

Place the artery in cold, oxygenated physiological salt solution (PSS).

-

Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope.

-

Cut the artery into segments of approximately 2 mm in length.

2. Mounting:

-

Transfer a vessel segment to the chamber of a pressure myograph system containing PSS.

-

Cannulate both ends of the artery segment onto glass micropipettes and secure with nylon sutures.

-

Pressurize the vessel to a physiological pressure (e.g., 60-80 mmHg for mesenteric artery) and equilibrate for 30-60 minutes at 37°C, while continuously bubbling the PSS with 95% O₂ / 5% CO₂.

3. Viability Check:

-

Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, U46619).

-

Once a stable contraction is achieved, assess endothelium-dependent relaxation with an agonist like acetylcholine.

4. Dose-Response Curve Generation:

-

After washing out the viability test drugs and allowing the vessel to return to baseline, induce a stable submaximal contraction.

-

Add cumulative concentrations of this compound to the bath, allowing the vessel to reach a stable response at each concentration.

-

Record the changes in vessel diameter.

5. Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

In-Vitro Vasodilation Assay Workflow

Pancreatic Acini Amylase Secretion Assay

This protocol details the measurement of amylase release from isolated pancreatic acini in response to this compound.

1. Isolation of Pancreatic Acini:

-

Euthanize a rodent and surgically remove the pancreas.

-

Inject the pancreas with a collagenase solution to initiate enzymatic digestion.

-

Incubate the pancreas at 37°C with gentle agitation.

-

Mechanically disperse the tissue by pipetting to release the acini.

-

Filter the cell suspension to remove undigested tissue and wash the acini with a physiological buffer.

2. Amylase Secretion Assay:

-

Resuspend the isolated acini in a buffer containing a stimulant (this compound at various concentrations) or buffer alone (basal secretion).

-

Incubate the acini suspensions at 37°C for a defined period (e.g., 30 minutes).

-

Pellet the acini by centrifugation.

-

Collect the supernatant, which contains the secreted amylase.

-

Lyse the cell pellet to determine the total cellular amylase content.

3. Amylase Activity Measurement:

-

Measure the amylase activity in the supernatant and the lysed pellet using a commercially available amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate).

4. Data Analysis:

-

Express the secreted amylase as a percentage of the total amylase (secreted + cellular).

-

Plot the dose-response curve for this compound-stimulated amylase release.

Pancreatic Amylase Secretion Assay Workflow

Conclusion and Future Directions

This compound is a biologically active peptide with significant potential for further investigation. Its potent vasodilatory and secretagogue properties make it a subject of interest for cardiovascular and gastrointestinal research. The elucidation of its precise receptor subtype and the downstream signaling pathways will be crucial for understanding its physiological role and for exploring its therapeutic potential. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on this compound and related peptides.

References

- 1. Vascular effects of helodermin, helospectin I and this compound: a comparison with vasoactive intestinal peptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Helospectin I and II evoke vasodilation in the intact peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Helospectin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin II is a 37-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). As a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin superfamily of peptides, it exhibits a range of biological activities, primarily related to vasodilation and pancreatic secretion. This document provides a comprehensive overview of the core biological functions of this compound, detailing its mechanism of action, associated signaling pathways, and quantitative physiological effects. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this intriguing peptide.

Introduction

This compound, along with its closely related counterpart Helospectin I, are peptides that share significant sequence homology with other members of the VIP superfamily, including VIP itself, pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon. This structural similarity underlies its diverse physiological roles, which are primarily mediated through interactions with G protein-coupled receptors (GPCRs). This guide will delve into the molecular and physiological effects of this compound, with a focus on its impact on the cardiovascular and endocrine systems.

Structure of this compound

This compound is a linear peptide composed of 37 amino acid residues. Its primary sequence is as follows:

His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser

Helospectin I differs from this compound by the presence of an additional serine residue at the C-terminus. Structural studies of homologous peptides, such as Helodermin, suggest that this compound likely adopts an α-helical conformation, particularly in a hydrophobic environment, which is believed to be crucial for receptor binding[1].

Core Biological Functions

The primary biological functions of this compound revolve around its potent vasodilatory effects and its ability to modulate pancreatic exocrine and endocrine secretions.

Cardiovascular Effects: Vasodilation

This compound is a potent vasodilator, causing relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. This effect has been observed in various experimental models.

The vasodilatory action of this compound is initiated by its binding to receptors on vascular smooth muscle cells. While it shares a common receptor with VIP, some studies suggest that its vasodilatory effects in certain microcirculations may be transduced through a pathway independent of canonical VIP (VPAC) and PACAP (PAC1) receptors[2]. The proposed signaling cascade generally involves the activation of a Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Figure 1: Proposed signaling pathway for this compound-induced vasodilation.

Pancreatic Function

This compound exerts significant effects on the endocrine pancreas, primarily by stimulating the secretion of glucagon from alpha-cells, with minimal direct impact on insulin secretion from beta-cells.

The stimulation of glucagon secretion by this compound is thought to be mediated by its interaction with receptors on pancreatic alpha-cells, likely VPAC2 receptors. This interaction activates a signaling cascade similar to that in vascular smooth muscle, involving Gs protein activation, adenylyl cyclase stimulation, and an increase in intracellular cAMP. The elevated cAMP levels then trigger the exocytosis of glucagon-containing granules.

Figure 2: Signaling pathway for this compound-stimulated glucagon secretion.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| Vasodilation | |||

| Arteriolar Dilation | Potent at 1.0 nmol | Hamster cheek pouch | [2] |

| Cerebral Artery Relaxation | 50-80% of precontraction (10⁻¹⁰ to 10⁻⁶ M) | Feline middle cerebral artery | [3] |

| Pancreatic Secretion | |||

| Glucagon Secretion | Potent increase at 0.1-0.8 nmol/kg | In vivo (mouse) | |

| Insulin Secretion | No direct action | In vivo (mouse) | |

| Receptor Binding | |||

| VPAC1 Affinity (Ki) | Data not available | ||

| VPAC2 Affinity (Ki) | Data not available |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the biological functions of this compound.

Intravital Microscopy for Vasodilation in the Hamster Cheek Pouch

This method allows for the direct observation and measurement of changes in microvascular diameter in a living animal.

Figure 3: Workflow for intravital microscopy of the hamster cheek pouch.

Protocol Steps:

-

Anesthetize a hamster according to approved animal care protocols.

-

Gently evert one cheek pouch and fix it to a specialized microscope stage[4][5][6].

-

Continuously superfuse the exposed tissue with a warmed, buffered physiological salt solution.

-

Visualize the microcirculation using an intravital microscope and record baseline images of arterioles.

-

Introduce this compound into the superfusate at desired concentrations.

-

Record the changes in arteriolar diameter over time using a video camera attached to the microscope.

-

Analyze the recorded images to measure the diameter changes and calculate the percentage of vasodilation compared to the baseline.

In Vivo Glucagon and Insulin Secretion Assay in Mice

This protocol is used to determine the effect of this compound on pancreatic hormone secretion in a living animal model.

Protocol Steps:

-

Fast mice overnight to establish a baseline hormonal state.

-

Administer this compound intravenously at various doses.

-

Collect blood samples at specific time points post-injection (e.g., 2, 5, 15, and 30 minutes).

-

Process the blood samples to separate plasma.

-

Measure plasma glucagon and insulin concentrations using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

-

Analyze the data to determine the dose- and time-dependent effects of this compound on hormone secretion.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of this compound to its receptors.

Figure 4: Workflow for a competitive radioligand binding assay.

Protocol Steps:

-

Prepare cell membranes from a cell line or tissue known to express the receptor of interest (e.g., VPAC1 or VPAC2)[7][8].

-

Incubate a fixed amount of the membrane preparation with a constant concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [¹²⁵I]-VIP).

-

In parallel incubations, add increasing concentrations of unlabeled this compound.

-

After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration[7][8].

-

Quantify the amount of radioactivity retained on the filters, which represents the amount of bound radioligand.

-

Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a potent bioactive peptide with significant effects on the cardiovascular and endocrine systems. Its ability to induce vasodilation and stimulate glucagon secretion highlights its potential as a pharmacological tool and a lead compound for the development of new therapeutics. The observation that its vasodilatory effects may be mediated by a VIP/PACAP-independent pathway warrants further investigation to identify its specific receptor and downstream signaling components. A more detailed characterization of its receptor binding affinities and the elucidation of its three-dimensional structure will be crucial for the rational design of more potent and selective analogs for therapeutic applications. The methodologies outlined in this guide provide a framework for future research aimed at further unraveling the complex biology of this compound.

References

- 1. NMR spectroscopic evidence that helodermin, unlike other members of the secretin/VIP family of peptides, is substantially structured in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Helospectin I and II evoke vasodilation in the intact peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hamster Cheek Pouch Preparation as a Model for Studies of Macromolecular Permeability of the Microvasculature | Upsala Journal of Medical Sciences [ujms.net]

- 5. A new preparation for microcirculatory studies of the hamster cheek pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Helospectin II: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II is a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum). It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. Like other members of this family, this compound exhibits a range of biological activities, most notably potent vasodilation and hypotensive effects.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the physiological effects of this compound, with a focus on its receptor interactions and downstream signaling pathways.

Core Mechanism of Action: Receptor Binding and Signal Transduction

The biological effects of this compound are initiated by its interaction with specific cell surface receptors. It is well-established that this compound, along with its close relative Helospectin I and the related peptide helodermin, acts on receptors that are also recognized by VIP.[1] These peptides share a similar profile of action, suggesting they act on a common receptor.[1]

Receptor Interaction

This compound primarily targets G protein-coupled receptors (GPCRs) of the VIP receptor family, which includes VPAC1 and VPAC2 receptors. Evidence from studies on human SUP-T1 lymphoblasts indicates the existence of a VIP receptor subtype where helospectin demonstrates a higher binding potency than VIP itself.

Signal Transduction Pathway

Upon binding to its receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. Specifically, the Gαs subunit is activated, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.

Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates a multitude of downstream protein targets, ultimately leading to the cellular responses associated with this compound, such as smooth muscle relaxation and vasodilation.

Physiological Effects

The primary and most studied physiological effect of this compound is its potent vasodilator activity. This leads to a dose-dependent reduction in systemic blood pressure.[1]

Vasodilation

Studies have demonstrated that Helospectin I and II evoke potent vasodilation in the peripheral microcirculation.[2] For instance, in the hamster cheek pouch microcirculation, a 1.0 nmol application of this compound induced significant vasodilation, whereas 0.1 nmol had no considerable effect.[2] In isolated rat femoral arteries, Helospectin I and II were shown to relax phenylephrine-contracted vessels to the same extent as VIP, although with a lower potency.[1]

Quantitative Data

Precise quantitative data for the binding affinity (Kd) and functional potency (EC50) of this compound are not extensively reported in the literature. However, comparative studies provide valuable insights into its activity relative to other VIP-related peptides.

| Peptide | Receptor/Tissue | Parameter | Value/Potency Order |

| Helodermin | Human SUP-T1 Lymphoblasts | Kd | 3 nM |

| VIP | Human SUP-T1 Lymphoblasts | Kd | 15 nM |

| PHI | Human SUP-T1 Lymphoblasts | Kd | 20 nM |

| Helospectin vs. VIP | Human SUP-T1 Lymphoblasts | Binding Potency | Helospectin > VIP |

| Helospectin vs. VIP | Human SUP-T1 Lymphoblasts | Adenylate Cyclase Stimulation | Helospectin = VIP |

| Helospectin I/II vs. VIP | Rat Femoral Artery | Vasodilation Potency | VIP > Helospectin I/II |

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a ligand (like this compound) to its receptor.

Methodology Details:

-

Membrane Preparation: Crude membranes are prepared from cells or tissues known to express VIP receptors. This typically involves homogenization of the tissue followed by centrifugation to pellet the membranes.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are used to construct a competition binding curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay (General Protocol)

This functional assay measures the ability of this compound to stimulate the production of cAMP.

Methodology Details:

-

Membrane Preparation: Similar to the binding assay, crude membranes from receptor-expressing cells are prepared.

-

Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), GTP (required for G protein activation), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified. This is typically done using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced as a function of the this compound concentration. From this curve, the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax) can be determined.

Isolated Blood Vessel Vasodilation Assay (General Protocol)

This ex vivo assay directly measures the effect of this compound on blood vessel tone.

Methodology Details:

-

Vessel Preparation: Segments of arteries (e.g., femoral or cerebral arteries) are dissected and mounted in an organ bath or wire myograph system. The bath contains a physiological salt solution maintained at a constant temperature and aerated with a gas mixture.

-

Pre-constriction: The arterial segments are first contracted with a vasoconstrictor agent (e.g., phenylephrine or prostaglandin F2α) to establish a stable tone.

-

Drug Application: Cumulative concentrations of this compound are added to the bath, and the resulting changes in vessel tension (relaxation) are recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone. A concentration-response curve is then constructed to determine the EC₅₀ and Emax for the vasodilatory effect of this compound.

Conclusion

This compound exerts its physiological effects, primarily vasodilation, through a well-defined mechanism of action. It binds to VIP receptors, leading to the activation of the Gαs-adenylyl cyclase-cAMP-PKA signaling pathway. While specific quantitative data on its binding affinity and functional potency are limited, comparative studies have established its significant biological activity, often comparable to that of VIP. Further research to precisely quantify its interaction with different VIP receptor subtypes will be crucial for a more complete understanding and for exploring its potential therapeutic applications.

References

Helospectin II and its Relation to VIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II, a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum), and Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide found in vertebrates, are both members of the secretin/glucagon superfamily of peptides.[1][2] Despite their different origins, they exhibit significant structural homology and share a similar profile of physiological actions, primarily through their interaction with common G protein-coupled receptors.[1] This technical guide provides an in-depth analysis of the relationship between this compound and VIP, focusing on their comparative receptor binding affinities, functional potencies, and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of these peptides and the development of novel therapeutics targeting their cognate receptors.

Structural and Functional Overview

Vasoactive Intestinal Peptide (VIP)

VIP is a widely distributed neuropeptide in the central and peripheral nervous systems, as well as in the gastrointestinal, respiratory, and cardiovascular systems.[3] It plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, vasodilation, stimulation of intestinal secretion, and modulation of immune responses. VIP exerts its effects by binding to two high-affinity receptors, designated VPAC1 and VPAC2.[3]

This compound

This compound is a member of the helodermin/helospectin family of peptides. Like VIP, it is a potent vasodilator and relaxes smooth muscle.[1][2] Studies have shown that Helospectin I and II produce concentration-dependent relaxations of feline middle cerebral arteries with similar maximum effects and potency to VIP. The shared bioactivities of this compound and VIP suggest that they may act on common receptor systems.[1]

Quantitative Data on Receptor Binding and Functional Potency

The interaction of this compound and VIP with their receptors has been characterized in various in vitro systems. The following tables summarize the available quantitative data on their binding affinities (Kd) and functional potencies (EC50/IC50). It is important to note that these values can vary depending on the cell type, species, and experimental conditions.

Receptor Binding Affinity (Kd)

| Ligand | Receptor/Cell Line | Kd (nM) | Reference |

| VIP | Human SUP-T1 lymphoblasts | 15 | [4] |

| Helodermin | Human SUP-T1 lymphoblasts | 3 | [4] |

| VIP | Porcine liver membranes | 6.5 ± 0.3 | [5] |

Functional Potency (EC50/pIC50)

| Ligand | Assay | Tissue/Cell Line | EC50/pIC50 | Reference |

| VIP | Adenylyl Cyclase Activation | Rat/Mouse Macrophage Membranes | 1.0 - 1.5 nM (ED50) | [6] |

| Helodermin | Adenylyl Cyclase Activation | Rat/Mouse Macrophage Membranes | Less potent than VIP | [6] |

| Helospectin I+II | Suppression of Electrically Evoked Contractions | Rat Vas Deferens | 6.8 (pIC50) | [7] |

| Helodermin | Suppression of Electrically Evoked Contractions | Rat Vas Deferens | 6.9 (pIC50) | [7] |

| VIP | Relaxation of Phenylephrine-Contracted Vessels | Rat Femoral Arteries | Equally potent to Helodermin | [2] |

| Helospectin I & II | Relaxation of Phenylephrine-Contracted Vessels | Rat Femoral Arteries | Lower potency than VIP | [2] |

Signaling Pathways

Both this compound and VIP primarily exert their effects through the activation of VPAC receptors, which are coupled to the stimulatory G protein, Gs. This initiates a canonical signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, mediating the physiological responses.

There is also evidence suggesting that VIP, through the VPAC1 receptor, can couple to alternative signaling pathways, such as the activation of phospholipase C (PLC), leading to an increase in intracellular calcium. This may occur through the interaction of the receptor with Receptor Activity-Modifying Proteins (RAMPs).

Canonical Gs-cAMP-PKA Signaling Pathway

Caption: Canonical signaling pathway for this compound and VIP via Gs-cAMP-PKA.

Alternative PLC/Calcium Signaling Pathway

Caption: Alternative VIP signaling via Gq-PLC-Ca²⁺, potentially modulated by RAMPs.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the binding affinity of this compound and VIP for VPAC receptors.

-

Membrane Preparation:

-

Culture cells expressing the VPAC receptor of interest (e.g., CHO cells transfected with human VPAC1 or VPAC2).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled VIP (e.g., 1 µM, for non-specific binding).

-

50 µL of varying concentrations of the competitor ligand (unlabeled this compound or VIP).

-

50 µL of a fixed concentration of radiolabeled ligand (e.g., [125I]-VIP, typically at a concentration near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activation Assay

This protocol outlines a method to determine the functional potency of this compound and VIP in stimulating cAMP production.

-

Membrane Preparation:

-

Prepare cell membranes expressing the VPAC receptor as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In a reaction tube, combine:

-

Membrane preparation (e.g., 20-50 µg of protein).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, a GTP source like GTPγS, and a phosphodiesterase inhibitor like IBMX).

-

Varying concentrations of the agonist (this compound or VIP).

-

-

Initiate the reaction by adding the membrane preparation.

-

Incubate at a specified temperature (e.g., 30°C) for a defined time (e.g., 15 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for a few minutes.

-

-

cAMP Quantification:

-

Centrifuge the samples to pellet the protein.

-

Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the amount of cAMP produced against the log concentration of the agonist.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Caption: Workflow for an adenylyl cyclase activation assay.

Conclusion

This compound and VIP exhibit a close functional relationship, acting as agonists on the same family of VPAC receptors and initiating similar downstream signaling events. The available data suggests that while both peptides are potent vasodilators and smooth muscle relaxants, there may be subtle differences in their receptor affinities and functional potencies depending on the specific receptor subtype and tissue context. Further research with direct comparative studies on cloned human VPAC1 and VPAC2 receptors is necessary to fully elucidate the pharmacological nuances between these two important peptides. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations and for the development of novel therapeutics targeting the VIPergic system.

References

- 1. Vascular effects of helodermin, helospectin I and this compound: a comparison with vasoactive intestinal peptide (VIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular effects of helodermin, helospectin I and this compound: a comparison with vasoactive intestinal peptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]

- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of adenylyl cyclase stimulated by VIP in rat and mouse peritoneal macrophage membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlike VIP, the VIP-related peptides PACAP, helodermin and helospectin suppress electrically evoked contractions of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

Helospectin II Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding profile of Helospectin II to its primary receptors. It includes a summary of quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Data

This compound, a 37-amino acid peptide isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP) family. Like other members of this family, it exerts its effects by binding to class B G protein-coupled receptors, specifically the VPAC1 and VPAC2 receptors.[1][2] The binding affinities of this compound and related peptides for these receptors are summarized below.

| Ligand | Receptor | Cell Line/Tissue | Binding Affinity Constant | Reference |

| This compound | VIP Receptor | Rat vas deferens | pIC50: 6.8 | [3] |

| Helospectin I | VIP Receptor | Rat vas deferens | pIC50: 7.2 | [3] |

| Helodermin | VIP Receptor | Rat vas deferens | pIC50: 6.9 | [3] |

| VIP | VPAC1 | Human SUP-T1 lymphoblasts | Kd: 15 nM | [4] |

| Helodermin | VPAC1 | Human SUP-T1 lymphoblasts | Kd: 3 nM | [4] |

Experimental Protocols

The determination of receptor binding affinities for ligands like this compound is typically achieved through competitive radioligand binding assays.[4][5] This technique measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity of this compound for VPAC1 or VPAC2 receptors expressed in a suitable cell line.

1. Membrane Preparation:

-

Culture cells expressing the VPAC receptor of interest (e.g., CHO, HEK293).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[6]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.[6]

-

Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[6]

2. Competitive Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled ligand that binds to the VPAC receptor (e.g., [125I]-VIP), and varying concentrations of unlabeled this compound.[4][7]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes and bound radioligand will be trapped on the filter.[4][7]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

4. Detection and Data Analysis:

-

Dry the filters and add a scintillation cocktail.[6]

-

Measure the radioactivity on the filters using a scintillation counter.[6]

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

Visualizations

Signaling Pathway of this compound at VPAC Receptors

This compound binding to VPAC1 and VPAC2 receptors primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10] This leads to the activation of Protein Kinase A (PKA). The receptors can also couple to other G-proteins, such as Gαi and Gαq, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.[9][11]

Caption: this compound receptor signaling cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound for its receptors.

Caption: Workflow of a competitive binding assay.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. revvity.com [revvity.com]

- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies | Semantic Scholar [semanticscholar.org]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling Helospectin II: A Technical Deep Dive into its Natural Source and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin II, a 37-amino acid peptide, is a notable bioactive component of the venom produced by the Gila monster (Heloderma suspectum).[1] As a member of the glucagon/secretin superfamily of peptides, which also includes its counterpart Helospectin I, it exhibits significant physiological effects, primarily as a potent vasodilator and pancreatic secretagogue. This technical guide provides an in-depth exploration of the natural source of this compound, its quantitative presence in Gila monster venom, detailed experimental protocols for its study, and an elucidation of its signaling pathway.

Natural Source and Venom Composition

This compound is exclusively found in the venom of the Gila monster, a reptile native to the southwestern United States and northwestern Mexico. The venom is a complex cocktail of bioactive proteins and peptides, and while comprehensive quantitative analysis of all its components is ongoing, proteomic studies have identified this compound as a significant constituent.[2][3][4]

Quantitative Data

Precise quantitative data on the absolute concentration of this compound in crude Gila monster venom is not extensively documented in publicly available literature. However, its potent biological effects suggest a physiologically relevant concentration. The table below summarizes the available quantitative data related to the biological activity of this compound.

| Parameter | Value | Species/System | Reference |

| Vasodilatory Effect | Potent vasodilation at 1.0 nmol | Hamster cheek pouch microcirculation | |

| Receptor Selectivity | Selective for human VIP2 receptor subtype | Human cell lines | [5] |

| Comparative Binding Affinity | Higher than VIP, lower than Helodermin | Human SUP-T1 lymphoblasts |

Experimental Protocols

Extraction and Purification of this compound from Gila Monster Venom

While a specific, standardized protocol for the sole extraction of this compound is not ubiquitously published, a general multi-step high-performance liquid chromatography (HPLC) procedure is commonly employed for the purification of peptides from crude venom. The following is a representative workflow.[6][7]

Workflow for this compound Purification

Caption: A multi-step chromatographic workflow for the purification of this compound.

Methodology:

-

Venom Milking and Preparation: Venom is collected from captive Gila monsters. The crude venom is then lyophilized and stored at -20°C or lower.

-

Size-Exclusion Chromatography: The lyophilized venom is reconstituted in an appropriate buffer and subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular weight. Fractions containing peptides in the range of this compound (approximately 4 kDa) are collected.

-

Ion-Exchange Chromatography: The collected fractions are then applied to an ion-exchange chromatography column to separate peptides based on their net charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using one or more rounds of RP-HPLC on a C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid. Fractions are monitored by UV absorbance at 214 and 280 nm.

-

Purity Assessment: The purity of the final product is assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.

Receptor Binding Affinity Assay

The binding affinity of this compound to its receptor can be determined using a radioligand binding assay.[8][9][10][11] This protocol is adapted for a competitive binding assay.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Methodology:

-

Receptor Preparation: Cell membranes are prepared from a cell line stably expressing the human VPAC2 receptor.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the VPAC2 receptor (e.g., [125I]-VIP), and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cyclic AMP Accumulation Assay

The functional activity of this compound in stimulating its G-protein coupled receptor can be assessed by measuring the intracellular accumulation of cyclic AMP (cAMP).

Methodology:

-

Cell Culture: Cells expressing the VPAC2 receptor are cultured to near confluency in appropriate multi-well plates.

-

Pre-incubation: The cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period.

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating the Vasoactive Intestinal Peptide Receptor 2 (VPAC2), a member of the Class B G-protein coupled receptor (GPCR) family. This interaction initiates a well-defined intracellular signaling cascade.[12]

This compound Signaling Pathway

Caption: The signaling cascade initiated by the binding of this compound to the VPAC2 receptor.

Pathway Description:

-

Receptor Binding: this compound binds to the extracellular domain of the VPAC2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically coupling to the Gs alpha subunit (Gαs).

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit dissociates from the Gβγ dimer and stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the ultimate cellular responses, such as smooth muscle relaxation (vasodilation) and hormone secretion.

Conclusion

This compound is a fascinating and biologically active peptide from Gila monster venom with significant potential for pharmacological research and development. This guide has provided a comprehensive overview of its natural source, a summary of available quantitative data, detailed experimental protocols for its study, and a clear depiction of its signaling pathway. Further research to precisely quantify its abundance in venom and to fully characterize its receptor interactions will undoubtedly pave the way for novel therapeutic applications.

References

- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the gila monster (Heloderma suspectum suspectum) venom proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 12. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Helospectin I vs. Helospectin II: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin I and Helospectin II, two closely related peptides isolated from the venom of the Gila monster (Heloderma suspectum), are members of the glucagon superfamily of peptides.[1] While structurally similar, their subtle difference in amino acid composition leads to nuanced variations in their biological activity. This technical guide provides an in-depth comparison of Helospectin I and this compound, focusing on their structural differences, biological functions, receptor interactions, and signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Structural Differences

The primary structural difference between the two peptides lies in their C-terminus. Helospectin I is a 38-amino acid peptide, while this compound is a 37-amino acid peptide that is identical to Helospectin I but lacks the C-terminal serine residue.[1][2]

Table 1: Amino Acid Sequence Comparison of Helospectin I and this compound

| Peptide | Amino Acid Sequence | Length |

| Helospectin I | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser | 38 |

| This compound | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser | 37 |

Comparative Biological Activity

Both Helospectin I and this compound exhibit a range of biological activities, primarily acting as potent vasodilators and pancreatic secretagogues.[1][2] Their effects are often compared to those of the Vasoactive Intestinal Peptide (VIP), with which they share structural homology and a common receptor.[2]

Vasodilator Effects

Helospectin I and II are known to induce relaxation of arterial smooth muscle.

Table 2: Comparative Vasodilator Effects of Helospectin I and this compound

| Biological Effect | Tissue/Model | Observations |

| Relaxation of femoral arteries | Rat | Both Helospectin I and II relaxed phenylephrine-contracted vessels to the same extent as VIP, but with lower potency.[3][4] |

| Relaxation of cerebral arteries | Cat | Both peptides produced concentration-dependent relaxations with maximum effects and potency similar to that of VIP.[5] |

| Increase in cerebral blood flow | Cat (in vivo) | Intracerebral microinjection of Helospectin I resulted in a 16 ± 7% maximum increase, while this compound caused a 19 ± 5% maximum increase.[5] |

| Relaxation of human corpus cavernosum | Human (in vitro) | Both peptides induced relaxation, with the order of potency being VIP > Helospectin I > this compound. |

Pancreatic Secretion

Helospectins are potent stimulators of pancreatic exocrine and endocrine secretion.

Table 3: Effects of Helospectins on Pancreatic Secretion

| Biological Effect | Peptide | Model | Observations |

| Glucagon Secretion | Helospectin I | Mouse (in vivo) | Potently increased plasma glucagon levels.[2][6] |

| Amylase Release | Helospectin (general) | Dispersed rat pancreatic acini | Stimulates amylase release. |

Direct comparative studies on the potency of Helospectin I and II on pancreatic secretion are limited in the available literature.

Receptor Binding and Signaling Pathway

Helospectin I and II exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[1][7] The binding of these peptides to their receptors activates the adenylyl cyclase signaling cascade.

Receptor Binding Affinity

In human SUP-T1 lymphoblasts, which express a type of VIP receptor, helospectin demonstrated a higher potency in displacing a radiolabeled ligand than VIP itself, suggesting a strong binding affinity.

Signaling Pathway

The binding of Helospectin I or II to a VPAC receptor, which is coupled to a Gs protein, initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects such as smooth muscle relaxation and hormone secretion.[7] Some evidence also suggests that VPAC receptors can couple to other G-proteins, such as Gαq, to activate the Phospholipase C (PLC) pathway.[7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the characterization of Helospectin bioactivity.

Vascular Smooth Muscle Relaxation Assay

This protocol outlines the general steps for assessing the vasodilator effects of Helospectin I and II on isolated arterial rings.

Methodology:

-

Tissue Preparation: Arterial segments (e.g., rat femoral or cat cerebral arteries) are isolated and placed in a cold physiological salt solution. The arteries are then cut into rings of approximately 2-3 mm in width.

-

Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath filled with a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine or U46619 to induce a stable contraction.

-

Peptide Administration: Once a stable contraction is achieved, increasing concentrations of Helospectin I or this compound are cumulatively added to the organ bath.

-

Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. Concentration-response curves are then plotted to determine the potency (EC50) and maximal effect (Emax) of each peptide.

In Vivo Glucagon Secretion Assay

This protocol describes a general method for assessing the effect of Helospectin I on glucagon secretion in a mouse model.

Methodology:

-

Animal Model: Mice are fasted overnight with free access to water.

-

Peptide Administration: A baseline blood sample is collected. Helospectin I is then administered via intravenous injection at various doses.

-

Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 2 and 6 minutes).

-

Hormone Analysis: Plasma is separated from the blood samples, and glucagon concentrations are measured using a specific radioimmunoassay (RIA) or ELISA kit.

-

Data Analysis: Changes in plasma glucagon levels from baseline are calculated for each dose and time point to determine the stimulatory effect of the peptide.

Conclusion

Helospectin I and this compound are structurally very similar peptides with largely overlapping biological activities, primarily as vasodilators and secretagogues. The absence of the C-terminal serine in this compound may contribute to subtle differences in potency and efficacy in certain tissues. Both peptides act through VIP receptors and the cAMP signaling pathway, highlighting their potential as pharmacological tools for studying this system and as templates for the development of novel therapeutics targeting cardiovascular and metabolic disorders. Further research with direct, quantitative comparisons of their activities in a wider range of biological systems is warranted to fully elucidate their distinct physiological roles.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of helospectin I on insulin and glucagon secretion in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Vascular effects of helodermin, helospectin I and this compound: a comparison with vasoactive intestinal peptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of helospectin I on insulin and glucagon secretion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Helospectin II: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin II, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides.[1] Sharing significant structural homology with VIP and other related peptides, this compound exerts its biological effects primarily through interaction with the VPAC1 and VPAC2 receptors, which are G protein-coupled receptors.[2][3] Activation of these receptors triggers a cascade of intracellular signaling events, leading to a diverse range of physiological responses. This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on its potential therapeutic applications. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental methodologies, and visualize the complex signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic development of this compound and its analogs.

Introduction to this compound

This compound is a naturally occurring peptide that has garnered scientific interest due to its diverse biological activities.[1] Structurally, it is closely related to Helospectin I, differing only by the absence of a C-terminal serine residue.[1] Like other members of its peptide family, this compound plays a role in a variety of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune system modulation.[2][3] Its therapeutic potential stems from its ability to selectively target and activate VPAC receptors, which are expressed in numerous tissues throughout the body, including the central nervous system, gastrointestinal tract, and various tumors.[2][3]

Mechanism of Action: Signaling Pathways

This compound, as a ligand for VPAC receptors, initiates intracellular signaling primarily through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[3] VPAC receptors are preferentially coupled to the Gαs protein subunit. Upon ligand binding, Gαs activates adenylyl cyclase, which converts ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[3]

Beyond the canonical Gαs/cAMP/PKA pathway, VPAC receptors have also been shown to couple to other G proteins, such as Gαi and Gαq. Coupling with Gαi can lead to the inhibition of adenylyl cyclase and activation of the PI3K/AKT pathway. Activation of Gαq stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. The specific signaling pathway activated by this compound can vary depending on the cell type and the specific receptor subtype (VPAC1 vs. VPAC2) that is predominantly expressed.

Signaling Pathway Diagrams

Caption: this compound Gαs Signaling Pathway.

Caption: this compound Gαi/q Signaling Pathways.

Potential Therapeutic Applications

The widespread distribution of VPAC receptors and the diverse signaling pathways activated by this compound suggest its potential utility in a range of therapeutic areas.

Cancer

The overexpression of VPAC receptors, particularly VPAC1, in various types of cancer cells presents a promising target for anti-cancer therapies.[2] Activation of these receptors can influence tumor growth, migration, and apoptosis.

Quantitative Data Summary: Anti-Cancer Effects

| Cell Line | Peptide | Effect | Concentration/Dose | Citation |

| Human SUP-T1 lymphoblasts | Helospectin | Adenylate cyclase stimulation | - | [4] |

| HT-29 human colonic carcinoma cells | VIP | Attenuation of cAMP signals | 10⁻⁸ M | [5] |

| MDA-MB-231 and MCF-7 human breast cancer cells | VIP | Inhibition of cell migration upon VIPR2 silencing | - |

Neuroprotection

VPAC receptors are expressed in the central nervous system, and their activation has been linked to neuroprotective effects.[2][6][7] This suggests a potential role for this compound in the treatment of neurodegenerative diseases.

Vasodilation and Cardiovascular Effects

This compound and related peptides are potent vasodilators, leading to a reduction in blood pressure.[1][8][9] This effect is mediated by the relaxation of smooth muscle cells in blood vessels.

Quantitative Data Summary: Cardiovascular Effects

| Parameter | Peptide | Effect | Concentration/Dose | Citation |

| Systemic Blood Pressure (Rat) | This compound | Dose-dependent reduction | > 1 nmol kg⁻¹ | [8][9] |